2,2',3,3',4,4'-Hexamethoxy-7,7'-dimethyl-5,5'-di(propan-2-yl)-2h,2'h-8,8'-binaphtho[1,8-bc]furan
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Overview
Description
2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan is a complex organic compound characterized by its multiple methoxy groups and a binaphtho[1,8-bc]furan core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan typically involves multiple steps, including the formation of the binaphtho[1,8-bc]furan core and subsequent functionalization with methoxy and isopropyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and binaphtho[1,8-bc]furan core allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2’-Hydroxy-3,3’,4,4’,5’,6’-hexamethoxy-chalcone
- rel-(7S,8S,7’R,8’R)-3,3’,4,4’,5,5’-hexamethoxy-7.O.7’,8.8’-lignan
- 3’,4’,5,6,7,8-Hexamethoxyflavone
Uniqueness
Compared to similar compounds, 2,2’,3,3’,4,4’-Hexamethoxy-7,7’-dimethyl-5,5’-di(propan-2-yl)-2h,2’h-8,8’-binaphtho[1,8-bc]furan stands out due to its unique binaphtho[1,8-bc]furan core and the presence of multiple methoxy groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
31591-07-8 |
---|---|
Molecular Formula |
C36H42O8 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
3,5,6-trimethoxy-10-methyl-7-propan-2-yl-11-(3,5,6-trimethoxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-11-yl)-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C36H42O8/c1-15(2)21-19-13-17(5)23(29-25(19)27(35(41-11)43-29)33(39-9)31(21)37-7)24-18(6)14-20-22(16(3)4)32(38-8)34(40-10)28-26(20)30(24)44-36(28)42-12/h13-16,35-36H,1-12H3 |
InChI Key |
UWDFASQFKMYRRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=C(C(=C2C(C)C)OC)OC)C(OC3=C1C4=C5C6=C(C=C4C)C(=C(C(=C6C(O5)OC)OC)OC)C(C)C)OC |
Origin of Product |
United States |
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